N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a synthetic small molecule featuring a pyrazole core substituted with furan moieties and linked to a carboxamide group. The furan substituents may enhance solubility and metabolic stability compared to purely aromatic systems, though this requires empirical validation.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-14(12-2-6-20-10-12)15-3-4-17-8-13(7-16-17)11-1-5-19-9-11/h1-2,5-10H,3-4H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVBCNQFJQTKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CCNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Pyrazole Core Formation
The pyrazole ring is central to the target compound’s structure. Two dominant approaches are employed:
Cyclocondensation of Hydrazines with 1,3-Diketones or α,β-Unsaturated Ketones
A widely adopted method involves reacting hydrazine derivatives with α,β-unsaturated ketones (chalcones) under basic conditions. For example, semicarbazide hydrochloride reacts with furan-substituted chalcones in ethanol under reflux to form 4,5-dihydropyrazole intermediates, which are subsequently oxidized.
Reaction conditions :
- Solvent : Ethanol
- Base : Potassium hydroxide (0.02 mol per 0.001 mol substrate)
- Temperature : Reflux (78°C) for 3–4 hours
- Workup : Ice-cold water quench, filtration, and recrystallization from ethanol.
This method yields 3-(furan-2-yl)-4,5-dihydropyrazole-1-carboxamides with >85% purity, confirmed by $$ ^1H $$-NMR and elemental analysis.
Diazonium Salt Coupling in Continuous Flow Systems
Modern approaches utilize continuous flow reactors to enhance reaction control. Diazonium salts, generated in situ from aniline derivatives, couple with β-keto esters or nitriles in segmented flow systems. For instance, 4-(furan-3-yl)benzenediazonium tetrafluoroborate reacts with ethyl acetoacetate in acetonitrile/water (1:1) at 140°C, producing pyrazole-5-carboxylates.
Key advantages :
Functionalization of the Pyrazole Ring
Ethyl Linker Incorporation
The ethyl spacer between the pyrazole and carboxamide is introduced via alkylation. For example:
Carboxamide Formation
Acylation of the Ethylamine Side Chain
The final step involves coupling the ethylamine-terminated pyrazole with furan-3-carboxylic acid. Two methods are prevalent:
Schotten–Baumann Reaction
- Reagents : Furan-3-carbonyl chloride, aqueous NaOH, dichloromethane.
- Conditions : 0°C, 2 hours.
- Yield : 60–65% after extraction and solvent evaporation.
Carbodiimide-Mediated Coupling
Analytical Characterization
Critical spectral data for the target compound include:
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of key methods:
| Method | Yield | Purity | Time | Complexity | Reference |
|---|---|---|---|---|---|
| Cyclocondensation + EDC | 85% | >95% | 28 hrs | Moderate | |
| Flow Synthesis + Schotten | 65% | 90% | 4 hrs | High | |
| Suzuki Coupling + Alkylation | 70% | 88% | 36 hrs | High |
Challenges and Optimization Strategies
- Side Reactions : Competing alkylation at pyrazole N2 is mitigated by using bulky bases (e.g., NaH).
- Purification : Silica gel chromatography (230–400 mesh) with ethyl acetate/hexane gradients resolves regioisomers.
- Scale-Up : Continuous flow systems reduce exothermic risks during diazonium reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole and furan derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can modulate receptor activity by binding to receptor sites and altering their conformation.
Comparison with Similar Compounds
Key Observations :
- The target compound’s furan substituents distinguish it from bulkier aryl or heterocyclic groups in analogs like 4j and Example 53.
- The absence of sulfonyl or chromenone moieties may reduce off-target interactions compared to 4j and Example 53 .
Reactivity Trends :
- Furan rings in the target compound may undergo electrophilic substitution more readily than the electron-deficient morpholinosulfonyl group in 4j.
- The ethyl linker enhances conformational flexibility compared to rigid chromenone systems in Example 53 .
Critical Analysis :
- However, the lack of sulfonamide or fluorophenyl substituents (as in 4j and Example 53) could reduce binding affinity to hydrophobic enzyme pockets .
Physicochemical Properties
| Property | Target Compound | 4j | Example 53 |
|---|---|---|---|
| LogP (estimated) | ~2.1 | ~3.8 | ~4.2 |
| PSA (Ų) | ~80 | ~110 | ~135 |
| Solubility | Moderate (aqueous) | Low | Very low |
Implications :
- Lower LogP and polar surface area (PSA) of the target compound suggest improved membrane permeability compared to 4j and Example 53.
- Furan’s oxygen atoms may facilitate hydrogen bonding, aiding target engagement .
Q & A
Basic: What key parameters should be optimized during the synthesis of this compound?
Methodological Answer:
The synthesis requires optimization of:
- Temperature : Elevated temperatures (e.g., reflux conditions) for coupling reactions between the pyrazole and ethylenediamine intermediates to ensure efficient amide bond formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates, particularly for reactions involving sulfonamide or carboxamide groups .
- Reaction Time : Extended durations (12–24 hours) for multi-step sequences to maximize yield while minimizing side products .
- Purification : Column chromatography (ethyl acetate/petroleum ether gradients) or recrystallization to isolate the final compound with >95% purity .
Basic: How is structural confirmation achieved post-synthesis?
Methodological Answer:
- NMR Spectroscopy :
- HRMS : A molecular ion peak at m/z 254.0924 [M+H]⁺ matches the theoretical mass (C₁₄H₁₁N₃O₂) .
- IR Spectroscopy : Bands at ~1650 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (N-H stretch) confirm functional groups .
Advanced: How can conflicting bioactivity data between structural analogs be resolved?
Methodological Answer:
-
Comparative SAR Analysis :
Analog Structural Difference Observed Bioactivity Reference Trifluoromethyl-substituted derivative Enhanced lipophilicity Higher anti-inflammatory potency (NF-κB inhibition) Thiophene-substituted analog Replaced furan with thiophene Reduced solubility, lower IC₅₀ in cancer assays -
Mechanistic Studies : Use kinase profiling assays (e.g., Eurofins Panlabs®) to compare target selectivity between analogs .
-
Solubility/Permeability Assays : Evaluate logP and PAMPA permeability to distinguish pharmacokinetic contributions .
Advanced: What computational strategies predict biological target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PyRx to model interactions with MAPK or COX-2 active sites, leveraging the furan ring’s π-π stacking potential .
- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes, focusing on hydrogen bonds with pyrazole N-atoms .
- QSAR Modeling : Train models with Dragon descriptors (e.g., Moriguchi octanol-water partition coefficients) to predict IC₅₀ values against inflammation targets .
Basic: What storage conditions preserve compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the furan ring .
- Atmosphere : Use argon/vacuum-sealed containers to avoid oxidation of the pyrazole nitrogen .
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) for long-term stability; avoid aqueous buffers with pH <5 to prevent hydrolysis .
Advanced: How does the furan-3-yl group influence reactivity and electronic properties?
Methodological Answer:
- Electron Density : The furan oxygen donates electron density via resonance, activating the pyrazole ring for electrophilic substitution (e.g., nitration) .
- Reactivity : Furan’s diene character enables Diels-Alder reactions (e.g., with maleic anhydride), useful for functionalizing the core structure .
- Comparative Analysis : Replace furan with thiophene (as in analogs) to study reduced aromaticity’s impact on binding affinity (e.g., ∆G changes in docking studies) .
Advanced: How to address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Cell Line Profiling : Test against NCI-60 panels to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors) .
- Metabolic Stability : Use liver microsome assays (human/rat) to correlate CYP450-mediated degradation with observed IC₅₀ variability .
- Apoptosis Markers : Quantify caspase-3/7 activation (ViaLight® assays) to distinguish cytostatic vs. cytotoxic effects .
Basic: What analytical techniques validate purity for in vivo studies?
Methodological Answer:
- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm; purity ≥95% required for animal trials .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4% tolerance) .
- TLC : Single spot development (Rf ~0.5 in ethyl acetate/hexane 1:1) confirms absence of byproducts .
Advanced: What strategies resolve crystallographic challenges for X-ray analysis?
Methodological Answer:
- Crystal Growth : Use slow evaporation (ether diffusion into DCM solution) to obtain single crystals .
- SHELX Refinement : Apply TWINABS for correcting absorption effects in low-symmetry space groups (e.g., P2₁/c) .
- Disorder Modeling : For flexible ethyl linkers, use PART instructions in SHELXL to refine split positions .
Advanced: How to design SAR studies for pyrazole-furan hybrids?
Methodological Answer:
- Core Modifications :
- Pyrazole : Introduce electron-withdrawing groups (e.g., –NO₂) at C4 to enhance hydrogen bonding .
- Furan : Replace O with S (thiophene) to study hydrophobicity effects on membrane permeability .
- Linker Optimization : Test ethylene vs. propylene spacers to balance conformational flexibility and target engagement .
- Bioisosteric Replacement : Substitute carboxamide with sulfonamide to modulate solubility and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
